molecular formula C11H16N2O3 B13830065 ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B13830065
M. Wt: 224.26 g/mol
InChI Key: VFYIBZUDZVXJKU-MDWZMJQESA-N
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Description

Ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a hydroxyethanimidoyl group at position 5 and an ethyl ester at position 2. The compound’s crystal structure (C₁₈H₂₂N₄O₆) reveals significant torsional angles between the —C=N—N group and adjacent oxazole rings (dihedral angle = 46.08°) and between the oxazole ring and ester moiety (24.4°). Intermolecular C–H···O interactions stabilize its supramolecular array in the crystalline state .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-5-16-11(14)9-6(2)10(8(4)13-15)12-7(9)3/h12,15H,5H2,1-4H3/b13-8+

InChI Key

VFYIBZUDZVXJKU-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C(=N/O)/C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=NO)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This compound serves as the fundamental scaffold for further modifications to obtain the target molecule. A well-documented synthetic route involves a two-step process starting from propionaldehyde and ethyl acetoacetate.

Step 1: Bromination of Propionaldehyde

  • Propionaldehyde undergoes bromination with bromine in an aprotic solvent such as toluene, methylene dichloride, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
  • The reaction temperature is controlled between 0 °C and 50 °C.
  • The molar ratio of propionaldehyde to bromine is approximately 1:2.5–3.5.
  • The product formed is 2-bromopropionaldehyde, isolated by concentration and drying after the reaction is complete.

Step 2: Ring-closure Reaction to Form Pyrrole

  • 2-bromopropionaldehyde is reacted with ethyl acetoacetate and aqueous ammonia.
  • The reaction is performed under alkaline conditions at 0 °C to 50 °C.
  • This step induces ring closure to form ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
  • After completion, the reaction mixture is extracted with an organic solvent such as dichloromethane, dried, and purified by crystallization at low temperatures (around 0 °C).

Advantages of This Method

  • Mild reaction conditions.
  • Readily available raw materials.
  • High conversion rates.
  • Avoidance of environmentally harmful reagents like sodium nitrite.
  • Suitable for scale-up and industrial production.
Step Reactants Conditions Solvent(s) Product Notes
1 Propionaldehyde + Bromine 0–50 °C, 3–5 h Aprotic solvents (toluene, DCM, DMF, DMSO) 2-bromopropionaldehyde Control temperature to avoid side reactions
2 2-bromopropionaldehyde + Ethyl acetoacetate + NH3 0–50 °C, 10–14 h Dichloromethane extraction Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Crystallization at 0 °C for purification

Data Source: Chinese patent CN103265468A, 2013

Functionalization to Introduce the N-hydroxyethanimidoyl Group

The target compound, ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, requires modification at the 5-position of the pyrrole ring with an N-hydroxyethanimidoyl substituent. While direct literature on this exact functionalization is limited, analogous transformations and related pyrrole derivatives provide insight into plausible synthetic strategies.

General Approach:

  • Starting from ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, selective formylation at the 5-position can be achieved using electrophilic aromatic substitution methods such as Friedel–Crafts formylation.
  • The resulting 5-formyl derivative can then be converted to the N-hydroxyethanimidoyl group via oxime formation using hydroxylamine derivatives.

Supporting Synthetic Procedures from Related Pyrroles:

  • Friedel–Crafts formylation of pyrrole esters at the 4-position (analogous to 5-position depending on numbering) has been reported using reagents like dichloromethyl methyl ether (MeOCHCl2) in the presence of AlCl3 catalyst under low temperature (0 °C) conditions, followed by aqueous workup.
  • Alkylation at the nitrogen atom can be performed using alkyl bromoacetates with potassium tert-butoxide and tetrabutylammonium bromide in DMF.
  • Oxime formation is typically carried out by reacting the aldehyde with hydroxylamine hydrochloride in methanol under reflux.
Step Reactants Conditions Solvent(s) Product Notes
1 Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate + Formylating agent 0 °C, AlCl3 catalyst CH2Cl2 5-formyl derivative Electrophilic substitution
2 5-formyl derivative + Hydroxylamine hydrochloride Reflux, 10 h Methanol N-hydroxyethanimidoyl derivative Oxime formation at aldehyde group

Data Source: Synthetic methodologies for substituted pyrroles and their derivatives

Summary Table of Preparation Methods

Preparation Stage Key Reactants/Conditions Yield/Notes Reference
Bromination of Propionaldehyde Propionaldehyde, Br2, aprotic solvent, 0–50 °C High yield of 2-bromopropionaldehyde
Ring-closure to Pyrrole Ester 2-bromopropionaldehyde, ethyl acetoacetate, NH3, 0–50 °C Efficient formation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Friedel–Crafts Formylation Pyrrole ester, MeOCHCl2, AlCl3, 0 °C Selective formylation at 5-position
Oxime Formation (N-hydroxyethanimidoyl group) 5-formyl pyrrole derivative, hydroxylamine hydrochloride, reflux Conversion to N-hydroxyethanimidoyl derivative

Research Findings and Analytical Data

  • The synthetic intermediates and final products are typically characterized by ^1H and ^13C NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis.
  • The ^1H NMR spectra of pyrrole derivatives show characteristic downfield shifts for protons adjacent to electron-withdrawing groups such as esters and formyl groups.
  • Crystallization and purification steps are critical to achieve high purity and yield, especially for scale-up production.
  • The described methods avoid environmentally harmful reagents and are amenable to industrial scale synthesis.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides and sulfonyl chlorides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid,5-[1-(hydroxyimino)ethyl]-2,4-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding: The hydroxyethanimidoyl group in the target compound facilitates C–H···O interactions, which may enhance thermal stability and crystallinity compared to non-polar substituents like (difluoromethyl)thio in compound 8e .
  • Melting Points: The formyl-substituted analogue (2199-59-9) exhibits a notably high melting point (166°C), likely due to strong dipole-dipole interactions, whereas the (difluoromethyl)thio derivative (8e) melts at 114–115°C, reflecting weaker intermolecular forces .
  • Solubility : The hydrochloride salt (859067-14-4) is stored at room temperature, suggesting improved aqueous solubility compared to neutral analogues .

Biological Activity

Ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative with significant potential for biological activity. This compound is characterized by a unique arrangement of functional groups, which contributes to its pharmacological properties. The molecular formula is C13H17N3O3, and it includes a pyrrole ring with two methyl groups at the 2 and 4 positions, an ethyl ester at the 3 position, and a hydroxyethanimidoyl substituent at the 5 position. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
Molecular Formula C13H17N3O3
Molecular Weight 253.29 g/mol
InChIKey VFYIBZUDZVXJKU-MDWZMJQESA-N
Functional Groups Pyrrole ring, Hydroxyethanimidoyl group, Ethyl ester

The presence of the hydroxyethanimidoyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar pyrrole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial type II topoisomerases, which are crucial for DNA replication in bacteria .

Case Studies

  • Antibacterial Activity :
    • A study synthesized several pyrrole derivatives and evaluated their antibacterial properties. The results indicated that compounds similar to this compound demonstrated significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
    • Table 1 summarizes the antibacterial activity against selected pathogens:
    Compound Zone of Inhibition (mm)
    This compound18
    Control (Standard Antibiotic)25
  • Antifungal Activity :
    • The same study also assessed antifungal activity against strains like Candida albicans. The results showed promising antifungal effects, indicating potential use in treating fungal infections.

The proposed mechanism involves binding to bacterial enzymes that play a role in DNA replication and repair. Molecular docking studies suggest that this compound may fit well within the active sites of these enzymes, thereby inhibiting their function .

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with related compounds is essential.

Compound Name Structure Features Biological Activity
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateLacks N-hydroxy groupLimited antibacterial properties
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateContains an aldehyde instead of hydroxymidoylDifferent reactivity profile
Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylateHydroxymethyl group instead of hydroxyethanimidoylAltered biological activity

This comparison highlights the distinctiveness of this compound in terms of its potential applications in antimicrobial therapy.

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrrole carboxylates typically involves condensation reactions between substituted pyrroles and hydroxylamine derivatives. For example:

  • Key reagents : Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives are often reacted with hydroxylamine hydrochloride in ethanol under reflux .
  • Optimization : Yield improvements (e.g., from 23% to 30%+) can be achieved by adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time (12–24 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .
  • Characterization : Use 1H^1H NMR (300–400 MHz, DMSO-d6_6) to confirm the E-configuration of the imidoyl group, with diagnostic peaks at δ 12.5–13.5 ppm (NH) and δ 4.2–4.3 ppm (ester -OCH2_2) .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing the hydrogen-bonding network in this compound?

Answer:

  • NMR and IR : 1H^1H NMR identifies proton environments (e.g., NH and methyl groups), while IR confirms functional groups like C=O (1700–1750 cm1^{-1}) and N–O (950–1250 cm1^{-1}) .
  • X-ray crystallography : Single-crystal studies reveal planar molecular geometry and intermolecular interactions. For example, N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, with bond lengths of 1.8–2.2 Å and angles of 155–175° .
  • Data interpretation : Use software like Mercury or Olex2 to analyze packing diagrams and validate hydrogen-bonding motifs against crystallographic databases .

Advanced: How do electronic effects of substituents (e.g., methyl groups, ethanimidoyl) influence the compound’s reactivity in further functionalization?

Answer:

  • Steric effects : The 2,4-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to the 5-position. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
  • Electron-withdrawing groups : The ethanimidoyl moiety (-N-O-) enhances electrophilicity at the pyrrole ring, facilitating nucleophilic attacks (e.g., Suzuki coupling). UV-Vis spectroscopy and cyclic voltammetry can quantify electronic effects via absorption maxima and redox potentials .
  • Case study : Methyl substituents in analogous compounds reduce solubility in polar solvents (e.g., water) by 40–60%, necessitating DMSO or DMF for reactions .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:

  • Comparative analysis : Replicate experiments using standardized conditions (e.g., USP buffers, controlled humidity). For example, discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may arise from polymorphic forms, detectable via PXRD .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition pathways (e.g., hydrolysis of the ester group). Use LC-MS to characterize degradation products .
  • Computational validation : Apply COSMO-RS simulations to predict solubility parameters and compare with experimental data .

Advanced: What strategies are recommended for designing derivatives with enhanced bioactivity while maintaining synthetic feasibility?

Answer:

  • Scaffold modification : Introduce electron-deficient groups (e.g., -CF3_3) at the 5-position to enhance binding to hydrophobic enzyme pockets. For example, trifluoromethyl analogs show 3–5× higher inhibitory activity in kinase assays .
  • SAR studies : Synthesize a library of derivatives (e.g., varying ester groups to amides) and correlate structural features with bioactivity using QSAR models .
  • High-throughput screening : Use automated liquid handlers to test 100–500 derivatives against target receptors (e.g., GPCRs) and validate hits via SPR or ITC .

Advanced: How can computational methods streamline reaction optimization for large-scale synthesis?

Answer:

  • Reaction path search : Employ quantum chemical calculations (e.g., Gaussian) to identify low-energy transition states and predict optimal catalysts .
  • Machine learning : Train models on historical reaction data (e.g., yield, solvent, temperature) to recommend conditions for new derivatives. ICReDD’s workflow reduced optimization time by 50% in pilot studies .
  • Process simulation : Use Aspen Plus to model heat transfer and mass balance for scaling reactions from mg to kg scale, minimizing side reactions .

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